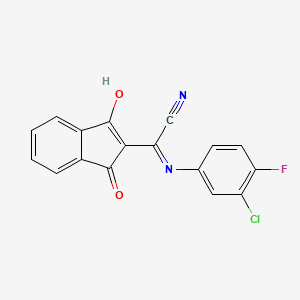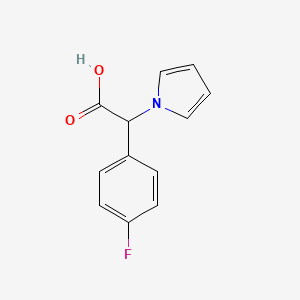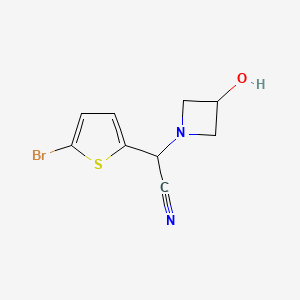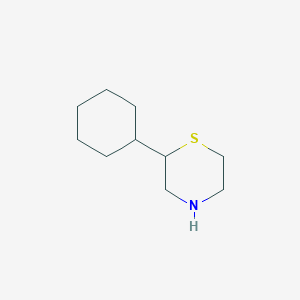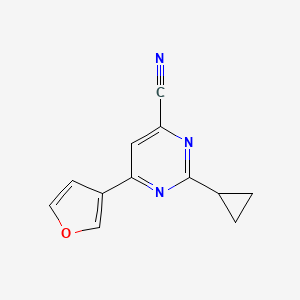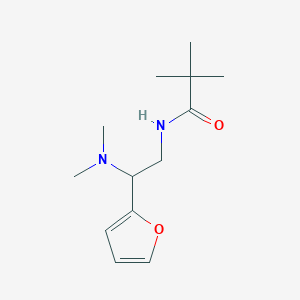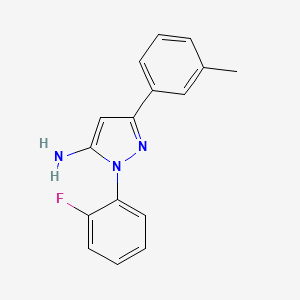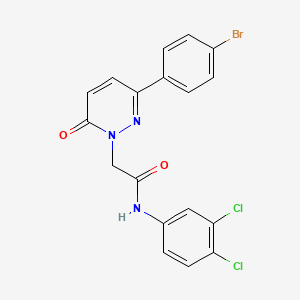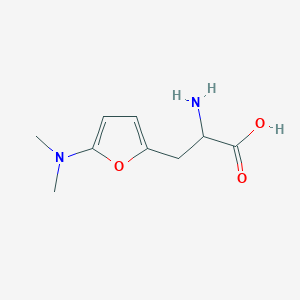
2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid is a unique compound that combines an alanine backbone with a furan ring substituted with a dimethylamino group. This structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Coupling with Alanine Backbone: The final step involves coupling the furan ring with the alanine backbone through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated synthesis platforms to enhance efficiency.
化学反应分析
Types of Reactions
2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.
科学研究应用
2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions influence various biological pathways, including enzyme inhibition and receptor modulation.
相似化合物的比较
Similar Compounds
2-Amino-3-(furan-2-yl)propanoic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
3-(2-Furyl)propanoic acid: Similar furan ring but lacks the amino and dimethylamino groups.
2-Amino-3-(5-methylfuran-2-yl)propanoic acid: Contains a methyl group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid imparts unique electronic and steric properties, enhancing its reactivity and potential biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-amino-3-[5-(dimethylamino)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-11(2)8-4-3-6(14-8)5-7(10)9(12)13/h3-4,7H,5,10H2,1-2H3,(H,12,13) |
InChI 键 |
PPVPRXUOJYLBII-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(O1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


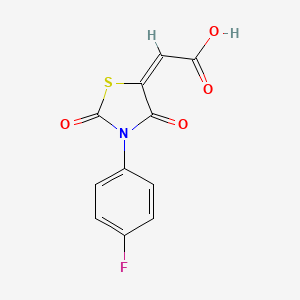
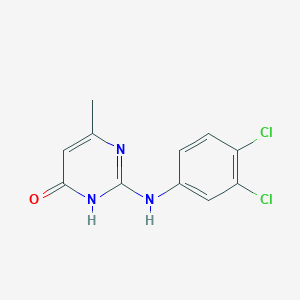
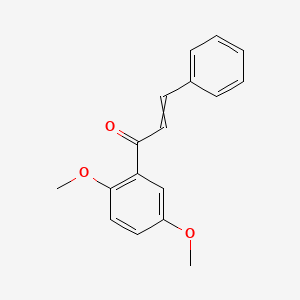
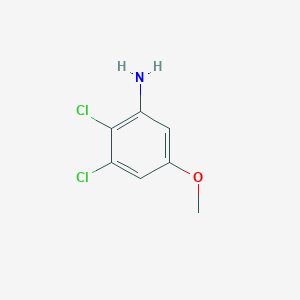
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)

